molecular formula C11H19NO2S B1444089 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid CAS No. 1158593-81-7

1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid

Cat. No. B1444089
CAS RN: 1158593-81-7
M. Wt: 229.34 g/mol
InChI Key: FAIFXMRWSHOMID-UHFFFAOYSA-N
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Description

The compound “1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid” is a complex organic molecule that contains a piperidine ring and a tetrahydro-2H-thiopyran ring . Piperidine is a common structural motif in many pharmaceuticals and natural products . Tetrahydro-2H-thiopyran is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a tetrahydro-2H-thiopyran ring (a six-membered ring with one sulfur atom), and a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the tetrahydro-2H-thiopyran ring, and the carboxylic acid group. Each of these functional groups can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

  • Chemical Synthesis and Heterocyclic Compounds : Research by Yamagata, Okabe, and Yamazaki (2000, 2001) explored the synthesis of 2H‐Thiopyrans, revealing the potential of compounds like 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid in creating diverse heterocyclic structures. Their work demonstrated the ability to achieve regioselective synthesis, a key aspect in developing complex chemical entities (Yamagata, Okabe, & Yamazaki, 2000)(Yamagata, Okabe, & Yamazaki, 2001).

  • Cardiovascular Activity and Pharmaceutical Applications : Krauze et al. (2004) investigated nitriles of 5-Ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, involving compounds like this compound. Their study aimed to explore cardiovascular activity and electrochemical oxidation, highlighting the potential of such compounds in pharmaceutical applications (Krauze et al., 2004).

  • Peptide Synthesis and Structural Analysis : Strässler, Linden, and Heimgartner (1997) explored the synthesis of heterospirocyclic aminoazirines, incorporating structures like tetrahydro-2H-thiopyran and piperidine. Their research focused on creating novel amino acids for peptide synthesis, demonstrating the structural versatility and potential of compounds like this compound in the field of peptide chemistry (Strässler, Linden, & Heimgartner, 1997).

  • Anticholinesterase Activity for Neurodegenerative Diseases : Sivakumar et al. (2013) investigated compounds including piperidine-2-carboxylic acid in the context of anticholinesterase (AChE) inhibitory activity. Their work is significant in the search for treatments for neurodegenerative diseases like Alzheimer’s, where AChE inhibitors play a crucial role (Sivakumar, Ranjith Kumar, Ali, & Choon, 2013).

  • Synthetic Methods and Biological Agents : Research by Megha, Bodke, and Shanavaz (2023) utilized derivatives of piperidine-4-carboxylic acid in synthesizing novel tetrazole derivatives with significant antibacterial and anti-TB activities. This highlights the role of such compounds in developing new therapeutic agents (Megha, Bodke, & Shanavaz, 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

1-(thian-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIFXMRWSHOMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
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1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
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1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
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1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid

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